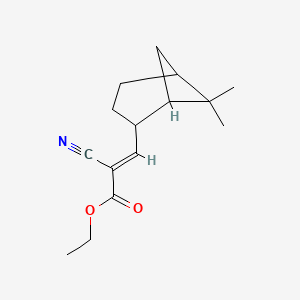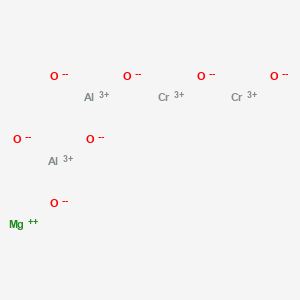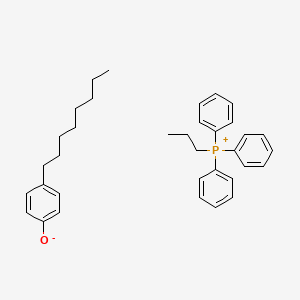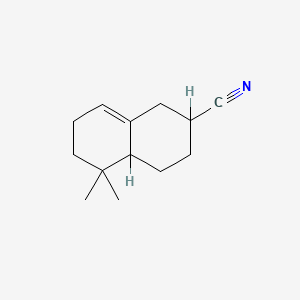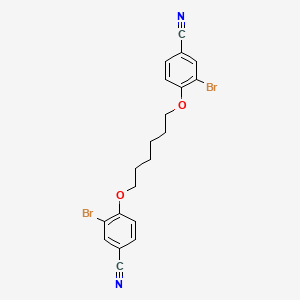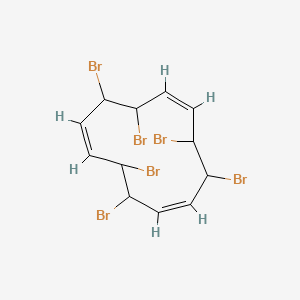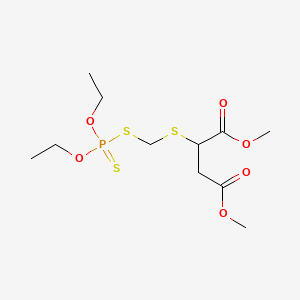
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester is a complex organic compound with a unique structure that includes both ester and phosphinothioyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester typically involves multiple steps. One common method includes the reaction of butanedioic acid with diethoxyphosphinothioyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the synthesis of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butanedioic acid, dimethyl ester: This compound lacks the phosphinothioyl group, making it less reactive in certain chemical reactions.
Butanedioic acid, ((diethoxyphosphinothioyl)thio)-, diethyl ester: This compound has similar reactivity but different physical properties due to the presence of ethyl ester groups instead of methyl ester groups.
Uniqueness
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, dimethyl ester is unique due to the presence of both ester and phosphinothioyl groups, which confer distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
63233-98-7 |
|---|---|
Fórmula molecular |
C11H21O6PS3 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
dimethyl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C11H21O6PS3/c1-5-16-18(19,17-6-2)21-8-20-9(11(13)15-4)7-10(12)14-3/h9H,5-8H2,1-4H3 |
Clave InChI |
HQBNNENUPFIFRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCSC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






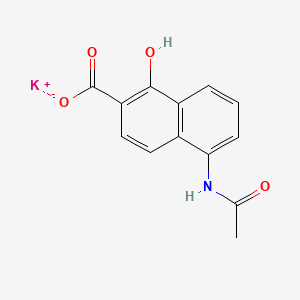
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
